molecular formula C20H21N3O4 B2759624 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 941904-03-6

5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2759624
CAS No.: 941904-03-6
M. Wt: 367.405
InChI Key: MVLJGZUOBFACEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile features a 1,3-oxazole core substituted at position 2 with a furan moiety bearing a 2-methylphenoxymethyl group and at position 5 with a 3-methoxypropylamino group.

Properties

IUPAC Name

5-(3-methoxypropylamino)-2-[5-[(2-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-6-3-4-7-17(14)25-13-15-8-9-18(26-15)20-23-16(12-21)19(27-20)22-10-5-11-24-2/h3-4,6-9,22H,5,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLJGZUOBFACEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C3=NC(=C(O3)NCCCOC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4} with a molecular weight of 367.405 g/mol. It features an oxazole ring, which is significant in many pharmacologically active compounds. The presence of various functional groups suggests potential interactions with biological targets.

PropertyValue
Molecular FormulaC20H21N3O4C_{20}H_{21}N_{3}O_{4}
Molecular Weight367.405 g/mol
IUPAC NameThis compound

Research indicates that compounds with oxazole moieties often exhibit diverse biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Properties : Some derivatives have been identified as effective against viral infections through modulation of immune responses and direct antiviral effects.
  • Immunomodulatory Effects : The compound may influence immune cell signaling pathways, potentially offering therapeutic avenues for autoimmune diseases.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study 1: Anticancer Activity

A study focused on a series of oxazole derivatives demonstrated significant inhibition of tumor cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways leading to apoptosis. The structure–activity relationship (SAR) highlighted the importance of substituents on the oxazole ring for enhancing anticancer efficacy .

Case Study 2: Antiviral Activity

In vitro testing against human herpes virus type 1 (HHV-1) revealed that certain oxazole derivatives inhibited viral replication significantly. The compounds modulated cytokine production, suggesting a dual mechanism involving both direct antiviral action and immune modulation .

Case Study 3: Immunomodulatory Effects

Research on similar compounds indicated their ability to suppress lipopolysaccharide-induced proliferation in mouse splenocytes, showcasing potential for treating inflammatory diseases. The immunosuppressive activity was linked to alterations in signaling pathways related to tumor necrosis factor-alpha (TNF-α) production .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, with a molecular weight of approximately 367.405 g/mol. The compound features an oxazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting cancer and other diseases.

Pharmacological Applications

  • Anticancer Activity : Research has indicated that compounds similar to 5-[(3-methoxypropyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile exhibit promising anticancer properties. For instance, studies involving 1,3-oxazole derivatives have shown their ability to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation . This suggests that the compound may serve as a lead for developing new anticancer agents.
  • Tubulin Inhibition : The mechanism of action for many oxazole-containing compounds includes interaction with tubulin at colchicine binding sites. This interaction can disrupt microtubule dynamics, which is essential for cell division and can lead to apoptosis in cancer cells .
  • Potential as Antimicrobial Agents : Similar compounds have been evaluated for their antimicrobial properties. The incorporation of specific functional groups in the oxazole structure can enhance activity against various bacterial strains, which warrants further investigation into this compound's efficacy against pathogens .

Research Findings and Case Studies

Several studies have explored the biological activities of oxazole derivatives:

  • In Vitro Studies : A study on a library of 1,3-oxazole sulfonamides demonstrated significant growth inhibition against the NCI-60 human tumor cell lines. The results highlighted the potential of these compounds as anticancer agents due to their ability to target microtubules effectively .
CompoundMean Growth Inhibition (GI50)
Compound A1.18 μM
Compound B3.92 μM
Compound CN/A

This table summarizes findings from various studies indicating the growth inhibitory effects of related compounds on cancer cell lines.

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as cyclization reactions and functional group transformations are commonly employed in creating oxazole derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amino Group

5-(Benzylamino)-2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-1,3-Oxazole-4-carbonitrile ()
  • Key Difference: Benzylamino group (aromatic) vs. 3-methoxypropylamino (aliphatic ether).
  • Molecular weight: 397.42 g/mol .
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-1,3-Oxazole-4-carbonitrile ()
  • Key Differences: Amino group: 4-Fluorobenzyl (electron-withdrawing fluorine) vs. 3-methoxypropyl. Furan substituent: 4-Methoxyphenoxymethyl (electron-donating) vs. 2-methylphenoxymethyl.
  • Impact : Fluorine enhances metabolic stability, while the 4-methoxy group improves solubility. Molecular weight: 419.41 g/mol .

Variations in the Furan Substituent

2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-Tetrahydroisoquinolin-2-yl)-1,3-Oxazole-4-carbonitrile ()
  • Key Difference: 1,2,3,4-Tetrahydroisoquinoline (rigid bicyclic amine) vs. 3-methoxypropylamino.
  • Impact: The tetrahydroisoquinoline group may enhance binding affinity to targets requiring planar aromatic interactions. Molecular weight: 411.45 g/mol .
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(Pyrrolidin-1-yl)-1,3-Oxazole-4-carbonitrile (, Entry 1)
  • Key Differences: Amino group: Pyrrolidin-1-yl (cyclic amine) vs. linear 3-methoxypropylamino. Furan substituent: 3-Methylphenoxymethyl vs. 2-methylphenoxymethyl.
  • Molecular weight: 349.39 g/mol .

Core Heterocycle Modifications

5-Amino-1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile ()
  • Key Difference : Pyrazole core with thioacetamide and oxadiazole vs. oxazole core.
  • Impact : The pyrazole-oxadiazole hybrid may exhibit distinct electronic properties, with a melting point of 177.8°C and moderate yield (53.84% ) .

Structural and Property Comparison Table

Compound Name Amino Group Furan Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-Methoxypropylamino 2-Methylphenoxymethyl Not Provided ~420 (estimated) Flexible ether chain enhances solubility
5-(Benzylamino)-2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile Benzylamino 2-Methylphenoxymethyl C23H19N3O3 397.42 High aromaticity, lower solubility
5-[(4-Fluorobenzyl)amino]-2-{5-[(4-Methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile 4-Fluorobenzylamino 4-Methoxyphenoxymethyl C23H18FN3O4 419.41 Fluorine enhances metabolic stability
2-{5-[(2-Methylphenoxy)methyl]furan-2-yl}-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-oxazole-4-carbonitrile 1,2,3,4-Tetrahydroisoquinolin-2-yl 2-Methylphenoxymethyl C25H21N3O3 411.45 Rigid bicyclic structure for binding
2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile Pyrrolidin-1-yl 3-Methylphenoxymethyl C20H19N3O3 349.39 Cyclic amine improves rigidity

Research Findings and Implications

  • Synthetic Accessibility: Analogs in and suggest that furan-oxazole hybrids are synthesized via condensation or multi-component reactions, often requiring malononitrile or phenacyl bromides .
  • Pharmacological Potential: While the target compound’s specific application is unclear, ranitidine-related compounds () highlight the therapeutic relevance of furan and amino groups in drug design, particularly for gastrointestinal targets.
  • Property Optimization: The 3-methoxypropylamino group in the target compound likely balances lipophilicity and solubility, contrasting with benzylamino (less soluble) or cyclic amines (more rigid) .

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Step 1: Construction of the oxazole core via cyclization reactions. For example, [3,3]-sigmatropic rearrangement or condensation of nitriles with amines under acidic conditions .
  • Step 2: Functionalization of the furan ring. A common approach is coupling 5-[(2-methylphenoxy)methyl]furan-2-yl derivatives with the oxazole intermediate using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Step 3: Introduction of the 3-methoxypropylamino group via alkylation or reductive amination, often requiring protecting groups (e.g., Boc) to prevent side reactions .

Key Reaction Conditions:

  • Solvents: DMF, ethanol, or THF.
  • Catalysts: Triethylamine, Pd(PPh₃)₄.
  • Purification: Column chromatography (silica gel) or recrystallization from DMSO/water .

Advanced: How can low yields in the final coupling step be addressed?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Optimizing Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Temperature Control: Lowering reaction temperature (0–25°C) to suppress decomposition.
  • Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(dppf)) or CuI for improved regioselectivity .
  • Intermediate Analysis: Monitor reaction progress via TLC or HPLC to identify bottlenecks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.